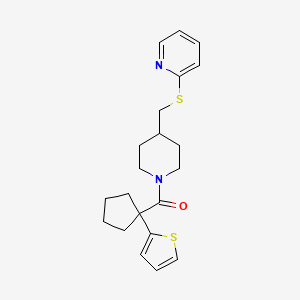
(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, including three-component synthesis, substitution reactions, and condensation reactions. A representative process includes using starting materials such as malononitrile, methoxybenzaldehyde, and piperidine in methanol through one-spot reactions at room temperature, achieving yields around 40% (Wu Feng, 2011).
Molecular Structure Analysis
Molecular structure analysis is often performed using X-ray diffraction (XRD), providing detailed information about the crystal structure, including cell parameters and molecular conformation. For instance, compounds with similar structural features have been characterized, revealing monoclinic space groups and detailed geometrical parameters, such as bond lengths and angles (B. Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include substitution and condensation reactions, leading to the formation of new chemical bonds and functional groups. The reactivity can be influenced by the presence of specific substituents, which can also affect the compound's overall chemical properties.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are typically determined through experimental studies, including thermal and solubility analysis.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for potential applications in materials science, pharmaceuticals, and other fields. Studies often use spectroscopic methods like NMR and IR, along with theoretical calculations, to understand these properties in depth (P. Huang et al., 2021).
Scientific Research Applications
Enzyme Inhibition and Drug Metabolism
- Cytochrome P450 Isoforms Inhibition : Studies on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes emphasize the importance of selective inhibition for predicting drug-drug interactions. Compounds structurally related to the query chemical may serve as potent and selective inhibitors for specific CYP isoforms, critical for deciphering the involvement of specific enzymes in drug metabolism (Khojasteh et al., 2011).
Pharmacophoric Design and Medicinal Applications
- Dipeptidyl Peptidase IV (DPP IV) Inhibitors : The design of DPP IV inhibitors for treating type 2 diabetes mellitus showcases the significance of specific chemical groups, including pyridines and thiophenes, which are present in the compound of interest. These inhibitors aim to enhance insulin secretion by preventing the degradation of incretin molecules (Mendieta et al., 2011).
Receptor Binding and Modulation
- Ligand Design for D2-like Receptors : Arylcycloalkylamines, featuring arylalkyl substituents similar to those in the query compound, are highlighted for their role in improving potency and selectivity at D(2)-like receptors. This information is valuable for the design of new antipsychotic agents (Sikazwe et al., 2009).
Chemical Synthesis and Drug Development
- Synthesis of Antithrombotic Drugs : The synthesis of (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, illustrates the complexity and importance of specific structural motifs for pharmaceutical activities. The synthetic methodologies reviewed could be relevant to the development of drugs containing similar structural features (Saeed et al., 2017).
Safety And Hazards
Without specific data, it’s difficult to predict the exact safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following good laboratory practices.
Future Directions
The potential applications of this compound would depend on its physical, chemical, and biological properties. Given the presence of several functional groups that are common in pharmaceuticals, one possible area of future research could be in drug discovery and development.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.
properties
IUPAC Name |
[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS2/c24-20(21(10-2-3-11-21)18-6-5-15-25-18)23-13-8-17(9-14-23)16-26-19-7-1-4-12-22-19/h1,4-7,12,15,17H,2-3,8-11,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIWXTSFWUTUOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)CSC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

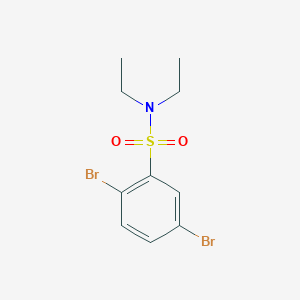
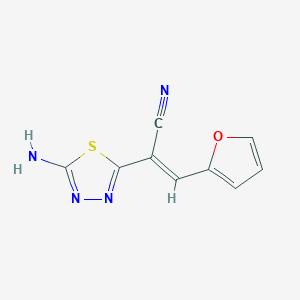
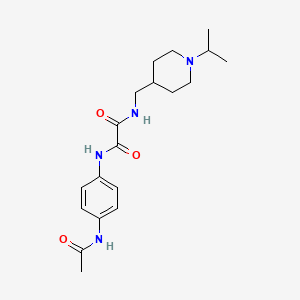

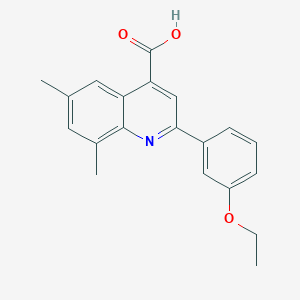

![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2495046.png)
![4-Methoxy-3-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzaldehyde](/img/structure/B2495047.png)
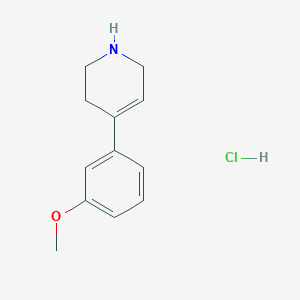
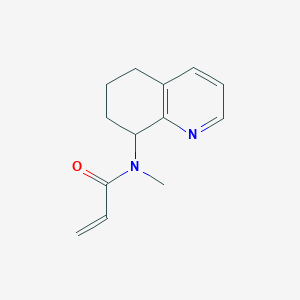
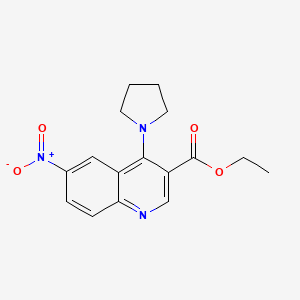

![methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2495056.png)
![4-butyl-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2495057.png)